Diethyl-d10-amine hbr
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Overview
Description
Diethyl-d10-amine hydrobromide is a deuterated form of diethylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various scientific research applications. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-d10-amine hydrobromide can be synthesized through the deuteration of diethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The resulting diethyl-d10-amine is then reacted with hydrobromic acid to form diethyl-d10-amine hydrobromide .
Industrial Production Methods
Industrial production of diethyl-d10-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuterium exchange catalysts to ensure maximum deuterium incorporation. The final product is purified through crystallization and other separation techniques to achieve high chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Diethyl-d10-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form N-alkylated products.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Acid-Base Reactions: It acts as a base and can react with acids to form salts
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form N-alkylated products.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids: Such as hydrochloric acid or sulfuric acid for acid-base reactions.
Major Products Formed
N-Alkylated Amines: Formed from substitution reactions.
Amides: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Scientific Research Applications
Diethyl-d10-amine hydrobromide is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful as an internal standard.
Mass Spectrometry: Used as a reference standard for quantification and identification of compounds.
Pharmaceutical Research: Helps in studying the metabolism and pharmacokinetics of drugs.
Chemical Synthesis: Used as a reagent in the synthesis of deuterated compounds .
Mechanism of Action
The mechanism of action of diethyl-d10-amine hydrobromide involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The amine group acts as a nucleophile, attacking electrophilic centers in other molecules.
Acid-Base Interactions: The compound can donate or accept protons, participating in acid-base reactions.
Hydrogen Bonding: The deuterium atoms can form hydrogen bonds, influencing the compound’s reactivity and interactions
Comparison with Similar Compounds
Similar Compounds
Diethylamine: The non-deuterated form, commonly used in organic synthesis.
Dimethyl-d6-amine: Another deuterated amine used in similar applications.
Diethyl-d10-amine hydrochloride: A similar compound with a different counterion.
Uniqueness
Diethyl-d10-amine hydrobromide is unique due to its high deuterium content, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its stable isotope labeling makes it an invaluable tool in various research fields, offering enhanced sensitivity and specificity compared to non-deuterated analogs .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-MFMGRUKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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